molecular formula C14H17NO4S B8333723 2-Carboxy-3-phenylsulfonylaminonorbornane

2-Carboxy-3-phenylsulfonylaminonorbornane

Cat. No. B8333723
M. Wt: 295.36 g/mol
InChI Key: GRUQUQTZGLGYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05124462

Procedure details

To a solution of 141.59 g (275 mmol) of sodium hypochlorite (14.7% aqueous solution) and 206 ml (275 mmol×1.5) of 2N NaOH at 25° C. is added a solution of 50.39 g (275 mmol) of 2-carboxy-3-carbamoylnorbornane (2a'), prepared in above 1, in 138 ml (275 mmol) of 2N NaOH. While the mixture is stirred for 1 hour, the temperature rises upto approximately 30° C. Upon continuous stirring for about 30 minutes on a bath of 125° C., the inner temperature rises upto 100° C. After refluxing for 15 minutes, the reaction mixture is promptly cooled to room temperature and then ice-cooled. The pH of the ice-cooled mixture is adjusted to about 3 to 4 with conc. HCl and washed with ethyl acetate. The aqueous layer is separated, washed with dichloromethane, and adjusted to pH 11 with 5N NaOH. To the resulting mixture is added 52.6 ml (275 mmol×1.5) of benzenesulfonyl chloride at 25° C. and the mixture stirred for 30 minutes with monitoring the pH of the reaction, mixture. When the pH becomes to about 6-7, 55 ml (275 mmol) of 5N NaOH and 17.5 ml (275 mM×0.5) of benzenesulfonyl chloride are added thereto. To the mixture is then added 55 ml (275 mM) of 5N NaOH and stirring is continued for another 40 minutes. Ethyl acetate is added to the reaction mixture and the aqueous layer is separated. The aqueous layer is acidified with conc. HCl and extracted with ethyl acetate. The ethyl acetate layer is dried over MgSO4 and concentrated to obtain a residue. Recrystallization from a mixture of toluene and ethyl acetate gives 66.4 g of 2-carboxy-3-phenylsulfonylaminonorbornane (Ia'). Yield=81.8%; m.p.=157°-159° C.
Quantity
17.5 mL
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
141.59 g
Type
reactant
Reaction Step Four
Name
Quantity
206 mL
Type
reactant
Reaction Step Four
Name
2-carboxy-3-carbamoylnorbornane
Quantity
50.39 g
Type
reactant
Reaction Step Four
[Compound]
Name
2a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
138 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
52.6 mL
Type
reactant
Reaction Step Eight
Name
Quantity
55 mL
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
Cl[O-].[Na+].[OH-].[Na+].C([CH:9]1[CH:14]([C:15](=O)[NH2:16])[CH:13]2[CH2:18][CH:10]1CC2)(O)=O.Cl.[C:20]1([S:26](Cl)(=[O:28])=[O:27])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[C:30]([O:33]CC)(=[O:32])[CH3:31]>>[C:30]([CH:31]1[CH:15]([NH:16][S:26]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)(=[O:28])=[O:27])[CH:14]2[CH2:9][CH:10]1[CH2:18][CH2:13]2)([OH:33])=[O:32] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
17.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
55 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
141.59 g
Type
reactant
Smiles
Cl[O-].[Na+]
Name
Quantity
206 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
2-carboxy-3-carbamoylnorbornane
Quantity
50.39 g
Type
reactant
Smiles
C(=O)(O)C1C2CCC(C1C(N)=O)C2
Name
2a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
138 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
52.6 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Step Nine
Name
Quantity
55 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
While the mixture is stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises upto approximately 30° C
STIRRING
Type
STIRRING
Details
Upon continuous stirring for about 30 minutes on a bath of 125° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
rises upto 100° C
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
ice-cooled
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated
WASH
Type
WASH
Details
washed with dichloromethane
STIRRING
Type
STIRRING
Details
the mixture stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the pH of the reaction, mixture
ADDITION
Type
ADDITION
Details
are added
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for another 40 minutes
Duration
40 min
CUSTOM
Type
CUSTOM
Details
the aqueous layer is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer is dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain a residue
CUSTOM
Type
CUSTOM
Details
Recrystallization
ADDITION
Type
ADDITION
Details
from a mixture of toluene and ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(O)C1C2CCC(C1NS(=O)(=O)C1=CC=CC=C1)C2
Measurements
Type Value Analysis
AMOUNT: MASS 66.4 g
YIELD: PERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.